

Spectroscopic Analysis of 1-(2-Bromophenyl)piperidin-2-one: A Technical Guide

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Compound of Interest

Compound Name: **1-(2-Bromophenyl)piperidin-2-one**

Cat. No.: **B1346838**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **1-(2-Bromophenyl)piperidin-2-one**. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted and extrapolated data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical verification.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **1-(2-Bromophenyl)piperidin-2-one**. These values are estimations derived from spectral data of analogous compounds, including substituted bromobenzenes and piperidinone derivatives.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.65	d	1H	Ar-H
~ 7.40	t	1H	Ar-H
~ 7.25	t	1H	Ar-H
~ 7.15	d	1H	Ar-H
~ 3.60	t	2H	N-CH ₂ (Piperidinone ring)
~ 2.55	t	2H	CO-CH ₂ (Piperidinone ring)
~ 1.95	m	4H	-CH ₂ -CH ₂ - (Piperidinone ring)

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 170.0	C=O
~ 140.0	Ar-C (C-N)
~ 133.5	Ar-C (C-Br)
~ 130.0	Ar-CH
~ 128.5	Ar-CH
~ 128.0	Ar-CH
~ 125.0	Ar-CH
~ 52.0	N-CH ₂
~ 33.0	CO-CH ₂
~ 24.0	-CH ₂ -
~ 22.0	-CH ₂ -

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	C-H stretch (Aromatic)
~ 2950-2850	Medium	C-H stretch (Aliphatic)
~ 1680	Strong	C=O stretch (Amide)
~ 1600, 1480	Medium-Strong	C=C stretch (Aromatic)
~ 750	Strong	C-H bend (ortho-disubstituted Aromatic)
~ 1020	Medium	C-N stretch
~ 650	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
253/255	High	[M] ⁺ (Molecular ion peak, bromine isotopes)
225/227	Medium	[M-CO] ⁺
197/199	Medium	[M-C ₂ H ₄ O] ⁺
170	High	[C ₆ H ₄ Br-N] ⁺
155	Medium	[C ₆ H ₄ Br] ⁺
84	High	[C ₅ H ₈ N] ⁺
56	High	[C ₃ H ₄ N] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of "**1-(2-Bromophenyl)piperidin-2-one**".
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Ensure the sample height in the tube is a minimum of 4 cm.
- Instrument Parameters (for a 500 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 1 second
 - Spectral Width: 20 ppm
 - ^{13}C NMR:
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds
 - Spectral Width: 240 ppm
- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually.
- Perform baseline correction.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ^1H NMR and the CDCl_3 residual peak to 77.16 ppm for ^{13}C NMR.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.
 - Record a background spectrum of the empty ATR accessory.
 - Place a small amount (1-2 mg) of the solid "**1-(2-Bromophenyl)piperidin-2-one**" sample directly onto the center of the ATR crystal.
 - Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Scan Range: 4000 - 400 cm^{-1}
 - Number of Scans: 16
 - Resolution: 4 cm^{-1}
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands.

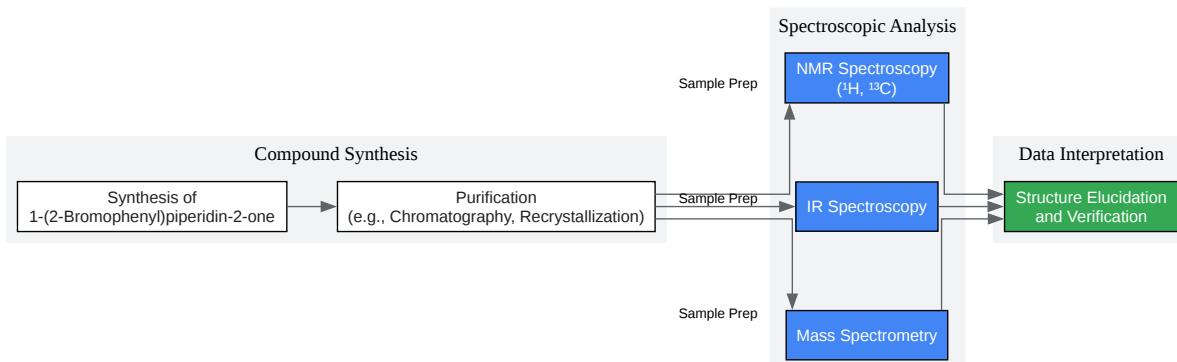
Mass Spectrometry (MS)

- Sample Preparation (Electron Ionization - EI):
 - Dissolve a small amount of "**1-(2-Bromophenyl)piperidin-2-one**" in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
 - Inject a small volume (e.g., 1 μ L) of the solution into the gas chromatograph (GC) coupled to the mass spectrometer, or introduce it via a direct insertion probe.
- Instrument Parameters (for GC-MS with EI source):
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Mass Range: m/z 40 - 500
 - Scan Rate: 1 scan/second
 - Source Temperature: 230 °C
 - GC Column: (if used) A non-polar column such as a DB-5ms.
 - GC Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$), paying attention to the isotopic pattern characteristic of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

- Compare the obtained spectrum with spectral libraries if available.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like "1-(2-Bromophenyl)piperidin-2-one".



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 1-(2-Bromophenyl)piperidin-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346838#spectroscopic-data-nmr-ir-ms-of-1-2-bromophenyl-piperidin-2-one>

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